molecular formula C11H11ClN2 B13897112 2-(8-Chloroquinolin-2-yl)ethanamine

2-(8-Chloroquinolin-2-yl)ethanamine

Cat. No.: B13897112
M. Wt: 206.67 g/mol
InChI Key: JYFQOUHCULNEEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Chloroquinolin-2-yl)ethanamine typically involves the nucleophilic substitution reaction of 3-chloromethyl-2-chloroquinoline with various aliphatic and aromatic amines in absolute ethanol in the presence of triethylamine . The reaction conditions are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of catalysts and advanced purification techniques is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(8-Chloroquinolin-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

2-(8-Chloroquinolin-2-yl)ethanamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(8-Chloroquinolin-2-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

2-(8-chloroquinolin-2-yl)ethanamine

InChI

InChI=1S/C11H11ClN2/c12-10-3-1-2-8-4-5-9(6-7-13)14-11(8)10/h1-5H,6-7,13H2

InChI Key

JYFQOUHCULNEEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.